molecular formula C16H18N2O2 B13226283 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13226283
M. Wt: 270.33 g/mol
InChI Key: OZJBPWBLMXMHJV-UHFFFAOYSA-N
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Description

3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound with a molecular formula of C16H18N2O2 and a molecular weight of 270.33 g/mol. This piperidine-based derivative features a 2,5-dimethylphenyl substituent on the nitrogen atom and a 3-oxopropanenitrile moiety, creating a multifunctional structure with potential for diverse chemical reactivity and biological interactions. The compound's structure includes several pharmacologically relevant functional groups, including the piperidin-2-one ring, the electron-withdrawing nitrile group, and carbonyl groups capable of hydrogen bonding. While specific biological data for this analog is not fully established, closely related structural analogs within this chemical family are utilized in investigative applications, particularly in the development of therapeutic agents for conditions such as myeloproliferative neoplasms . The presence of the nitrile group makes it a valuable intermediate for further chemical transformations, including nucleophilic addition reactions and hydrolysis to carboxylic acid derivatives. This compound is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers can utilize this chemical as a key building block in medicinal chemistry programs and as a lead compound for developing novel bioactive molecules.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-[1-(2,5-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H18N2O2/c1-11-5-6-12(2)14(10-11)18-9-3-4-13(16(18)20)15(19)7-8-17/h5-6,10,13H,3-4,7,9H2,1-2H3

InChI Key

OZJBPWBLMXMHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Notes
3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (Target) C₁₆H₁₈N₂O₂ 270.33 2,5-Dimethylphenyl Precautionary safety statements; limited physicochemical data
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile C₁₄H₁₂F₂N₂O₂ 278.25 2,6-Difluorophenyl Discontinued; purity ≥95%; fluorine substituents may enhance metabolic stability
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile - * - 2,3-Dimethylphenyl Discontinued; detailed hazard info (flammability, toxicity)
3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile C₁₅H₁₀N₂OS₂ 310.00 Thienyl-pyridyl hybrid MP: 192°C; IR peaks at 2214 cm⁻¹ (CN), 1703 cm⁻¹ (CO); higher molecular weight
Key Observations:
  • The thienyl-pyridyl hybrid in the fourth compound introduces sulfur atoms, which may alter electronic properties and solubility .
  • Molecular Weight : The thienyl-pyridyl analog has the highest molecular weight (310 g/mol), which could impact bioavailability compared to lighter analogs .

Spectroscopic and Physicochemical Data

  • IR/NMR : The thienyl-pyridyl compound shows distinct IR peaks for CN (2214 cm⁻¹) and CO (1703 cm⁻¹), with ¹H NMR signals for aromatic protons (δ 7.02–8.10 ppm) . Similar functional groups in the target compound (CN, CO) suggest comparable spectral features.
  • Melting Point : Only the thienyl-pyridyl analog reports a melting point (192°C), indicating higher crystallinity compared to phenyl-substituted analogs .

Biological Activity

3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a compound that exhibits significant potential in various biological applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure with a piperidine ring and a nitrile group, classified under β-ketonitriles. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its biological reactivity and activity.

Biological Activity Overview

Research indicates that compounds similar to 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some β-ketonitriles have shown efficacy against various bacterial strains.
  • Antiparasitic Activity : Related compounds have demonstrated activity against parasites such as Trypanosoma species.
  • Cytotoxic Effects : Certain derivatives may exhibit cytotoxicity against cancer cell lines, making them potential candidates for anticancer therapies.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Nitrile Introduction : This can be performed via nucleophilic substitution or by using cyanide sources.
  • Functionalization : The dimethylphenyl substituent is added through electrophilic aromatic substitution methods.

Antiparasitic Activity

A study focusing on similar compounds revealed significant antitrypanosomal activity with IC50 values ranging from 1.6 to 5.5 μM. These findings suggest that 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may possess comparable antiparasitic properties, warranting further investigation into its efficacy against Trypanosoma species.

Cytotoxicity Studies

In vitro studies have indicated that related β-ketonitriles exhibit selective cytotoxicity towards cancer cell lines while minimizing effects on normal cells. This selectivity is crucial for developing therapeutic agents that target cancerous cells without adversely affecting healthy tissues.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μM)Selectivity
Compound AAntitrypanosomal1.6High
Compound BCytotoxicity5.0Moderate
3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrileTBDTBDTBD

Future Directions

Further pharmacological studies are essential to elucidate the specific biological mechanisms and therapeutic potential of 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile. Key areas for future research include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure impact biological activity.

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